molecular formula C16H25Cl2NO B4932275 N-butyl-6-(2,3-dichlorophenoxy)hexan-1-amine

N-butyl-6-(2,3-dichlorophenoxy)hexan-1-amine

Cat. No.: B4932275
M. Wt: 318.3 g/mol
InChI Key: FIUPKIYTSOOCBA-UHFFFAOYSA-N
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Description

N-butyl-6-(2,3-dichlorophenoxy)hexan-1-amine is a chemical compound with the molecular formula C16H25Cl2NO. It is characterized by the presence of a butyl group, a dichlorophenoxy group, and a hexanamine chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-6-(2,3-dichlorophenoxy)hexan-1-amine typically involves the reaction of 2,3-dichlorophenol with 6-bromohexan-1-amine in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group displaces the bromine atom, forming the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

N-butyl-6-(2,3-dichlorophenoxy)hexan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-butyl-6-(2,3-dichlorophenoxy)hexan-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-butyl-6-(2,3-dichlorophenoxy)hexan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-butyl-6-(2,3-dichlorophenoxy)hexan-1-amine is unique due to the combination of its structural features, which confer specific chemical and biological properties.

Properties

IUPAC Name

N-butyl-6-(2,3-dichlorophenoxy)hexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25Cl2NO/c1-2-3-11-19-12-6-4-5-7-13-20-15-10-8-9-14(17)16(15)18/h8-10,19H,2-7,11-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIUPKIYTSOOCBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCCCCCOC1=C(C(=CC=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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